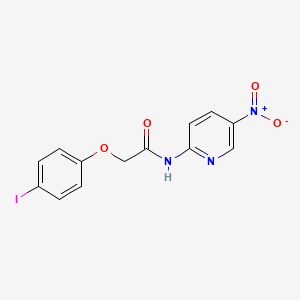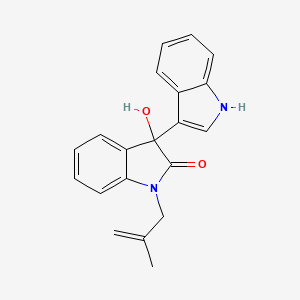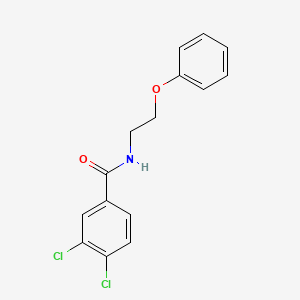![molecular formula C16H24ClNO3 B4408931 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride
Overview
Description
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride is a chemical compound that is widely used in scientific research. This compound is also known as DMXB-A, and it is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a type of receptor that is found in the central nervous system, and it is involved in various physiological and pathological processes. The selective activation of α7 nAChR by DMXB-A has been shown to have potential therapeutic effects on several diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Mechanism of Action
DMXB-A selectively activates α7 nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. The activation of α7 nAChR by DMXB-A leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways. These pathways are involved in various physiological and pathological processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
The selective activation of α7 nAChR by DMXB-A has been shown to have several biochemical and physiological effects. These effects include the modulation of synaptic plasticity, the regulation of neuroinflammation, the improvement of cognitive function, and the reduction of oxidative stress. DMXB-A has also been shown to have potential neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMXB-A has several advantages for laboratory experiments. It is a selective α7 nAChR agonist, which allows for the specific activation of this receptor. DMXB-A is also stable and soluble in water, which makes it easy to use in experiments. However, DMXB-A has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Future Directions
There are several future directions for the research on DMXB-A. One direction is to investigate its potential therapeutic effects on other diseases, such as multiple sclerosis and Parkinson's disease. Another direction is to explore the underlying mechanisms of its neuroprotective effects. Additionally, the development of more efficient and cost-effective synthesis methods for DMXB-A may facilitate its widespread use in scientific research.
Scientific Research Applications
DMXB-A has been extensively studied for its potential therapeutic effects on various diseases. In Alzheimer's disease, DMXB-A has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in animal models. In schizophrenia, DMXB-A has been shown to improve cognitive function and reduce negative symptoms in clinical trials. In inflammatory bowel disease, DMXB-A has been shown to reduce inflammation and improve intestinal barrier function in animal models.
properties
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-13-10-17(11-14(2)20-13)8-3-9-19-16-6-4-15(12-18)5-7-16;/h4-7,12-14H,3,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIZHCCMEARKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)
![9-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,4,5,6,7,8,9-octahydro-1H-carbazole](/img/structure/B4408899.png)
![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)

![4-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408938.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)